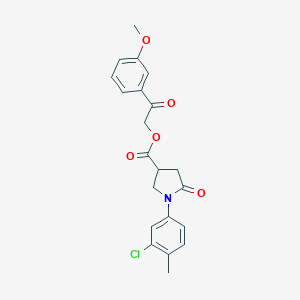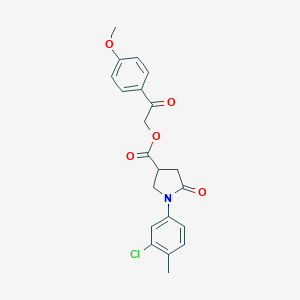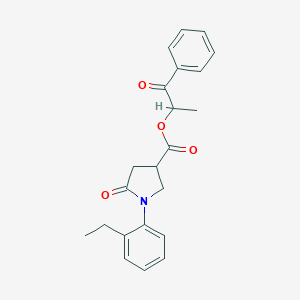![molecular formula C26H22ClNO5 B271283 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBR-5884 and is a potent and selective inhibitor of the protein kinase CK2.
Wirkmechanismus
CBR-5884 exerts its effects by selectively inhibiting the activity of CK2. CK2 is a protein kinase that plays a critical role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CBR-5884 disrupts these processes and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
CBR-5884 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, CBR-5884 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases. CBR-5884 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CBR-5884 is its selectivity for CK2. This selectivity makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of CBR-5884 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on CBR-5884. One area of interest is in the development of more potent and selective CK2 inhibitors. Another area of interest is in the development of CBR-5884 as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CBR-5884 and its potential applications in various fields of research.
Synthesemethoden
The synthesis of CBR-5884 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, 2-oxoethyl isocyanate, and 3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. The reaction is catalyzed by a base and proceeds through a series of intermediates to yield the final product.
Wissenschaftliche Forschungsanwendungen
CBR-5884 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the treatment of cancer. CK2 is an important protein kinase that is overexpressed in many types of cancer, and the inhibition of CK2 activity has been shown to have anti-cancer effects. CBR-5884 has been shown to be a potent inhibitor of CK2 activity and has demonstrated anti-cancer effects in preclinical studies.
Eigenschaften
Produktname |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H22ClNO5 |
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H22ClNO5/c27-19-7-8-21-20(15-19)26(31,25(30)28(21)11-10-17-4-2-1-3-5-17)16-22(29)18-6-9-23-24(14-18)33-13-12-32-23/h1-9,14-15,31H,10-13,16H2 |
InChI-Schlüssel |
VLPYXGVHUHACRB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

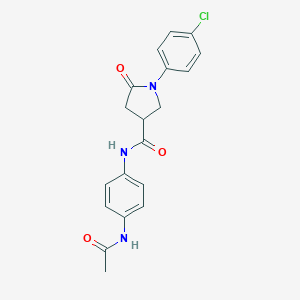


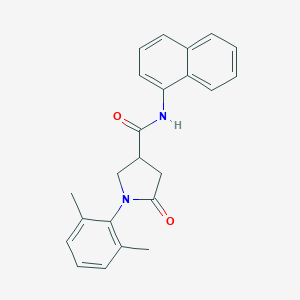
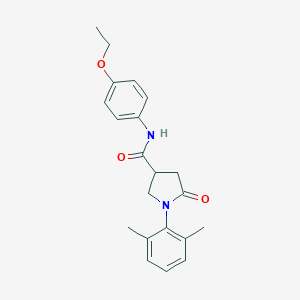
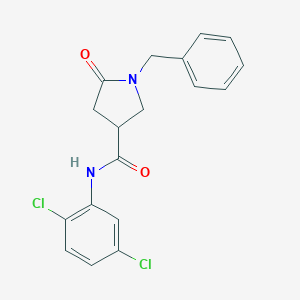
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

